Thiazolyl Blue

Description

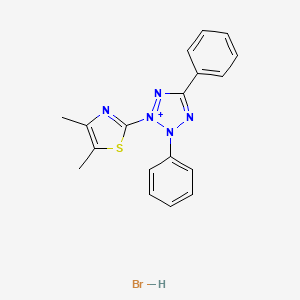

Thiazolyl Blue (C₁₈H₁₆BrN₅S), also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a heterocyclic compound with dual applications in chemical and biological research. Structurally, it belongs to the tetrazolium salt family, characterized by a thiazole ring fused with a tetrazolium moiety .

Chemical Applications: this compound acts as a corrosion inhibitor for copper in neutral sodium chloride solutions, achieving up to 95.7% efficiency by forming a hydrophobic protective film via mixed physical and chemical adsorption .

Biological Applications: In cell biology, it is widely used in the MTT assay to evaluate cell viability and cytotoxicity. The assay relies on the reduction of this compound to formazan crystals by mitochondrial enzymes in living cells, providing a colorimetric measure of metabolic activity .

Propriétés

IUPAC Name |

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSAVLVSZKNRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13146-93-5 (parent) | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60889338 | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |

| Record name | Thiazolyl blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.11X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

298-93-1 | |

| Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolyl blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 298-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLYL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195 °C (decomposes) | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium implique la réaction du chlorure de 2,5-diphényltétrazolium avec le 4,5-diméthylthiazole. La réaction est généralement effectuée en milieu aqueux sous des conditions contrôlées de température et de pH. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques .

Méthodes de production industrielle

Dans les environnements industriels, la production de la bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés. Des mesures de contrôle de la qualité sont mises en œuvre pour surveiller la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium est largement utilisée dans la recherche scientifique pour diverses applications :

Tests de viabilité cellulaire : C'est un réactif clé dans les tests colorimétriques pour évaluer la viabilité cellulaire, la prolifération et la cytotoxicité.

Criblage de médicaments : Elle est utilisée pour évaluer les effets cytotoxiques d'agents médicamenteux potentiels et de matières toxiques sur les cultures cellulaires.

Recherche sur le cancer : Le composé est utilisé pour étudier les effets des agents anticancéreux sur la viabilité et la prolifération cellulaires.

Études biochimiques : Elle est utilisée pour étudier l'activité métabolique cellulaire et les effets de divers traitements sur le métabolisme cellulaire.

Mécanisme d'action

Le mécanisme d'action de la bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium implique sa réduction par les enzymes oxydoréductases cellulaires pour former du formazan. Ce processus de réduction dépend de la présence de NADPH ou de NADH comme donneurs d'électrons. Le produit formazan s'accumule dans les cellules et sa concentration est mesurée spectrophotométriquement pour évaluer la viabilité et l'activité métabolique des cellules.

Applications De Recherche Scientifique

Cell Viability Assays

Overview:

Thiazolyl blue is predominantly used to assess cell proliferation and viability. The MTT assay is based on the reduction of MTT by viable cells into dark blue formazan crystals, which can be quantitatively measured.

Mechanism:

- Intracellular Reduction: Living cells possess NAD(P)H-dependent oxidoreductases that reduce the yellow MTT to purple formazan.

- Colorimetric Measurement: The intensity of the blue color, measured at 570 nm, is proportional to the number of viable cells .

Applications:

- Cancer Research: The MTT assay is frequently employed to evaluate the cytotoxic effects of various compounds on cancer cell lines. For instance, studies have shown that gossypol inhibits the proliferation of human gastric adenocarcinoma cells, demonstrating significant cytotoxicity as measured by the MTT assay .

- Neurotoxicity Studies: In vitro studies have utilized MTT to assess the impact of advanced glycation end-products (AGEs) on brain cell viability, revealing varied effects depending on the type of AGE used .

Environmental Applications

Overview:

this compound has been investigated for its potential in environmental remediation, particularly in the removal of pollutants from water.

Case Study:

A recent study explored the adsorption capabilities of biosynthesized copper oxide nanoparticles (CuONPs) for this compound and paracetamol from aqueous solutions. The maximum adsorption capacities were found to be 72.46 mg/g for this compound under optimal conditions .

Key Findings:

- Adsorption Mechanism: The study indicated that electrostatic interactions played a significant role in the adsorption process.

- Reusability: The CuONPs demonstrated high reusability, making them a promising solution for wastewater treatment involving this compound.

Photosensitizing Activity Evaluation

Overview:

this compound has been used as a photosensitizing agent in evaluating photodynamic therapy effects.

Methodology:

A quantitative method was developed using this compound formazan dye to assess photosensitizing activity under fluorescent light conditions. The degradation rates of MTT-F were measured to determine the efficacy of various photosensitizers .

Results:

- Color Degradation: The half-lives for color degradation under different conditions were calculated, providing insights into the stability and effectiveness of photosensitizers in therapeutic applications.

Quantitative Analysis in Pharmacology

Overview:

this compound has been incorporated into quantitative methods for evaluating drug efficacy and toxicity.

Application Example:

In pharmacological studies, MTT assays are routinely used to quantify cell viability following exposure to therapeutic agents. For instance, modifications in cell membrane integrity and viability were assessed using both MTT and lactate dehydrogenase assays in various experimental setups .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Cell Viability Assays | MTT Assay | Quantifies viable cells; used extensively in cancer research |

| Environmental Remediation | Adsorption Studies | CuONPs effectively remove this compound from water; high reusability |

| Photosensitizing Activity | Colorimetric Analysis | Evaluates degradation rates under light exposure |

| Pharmacological Studies | Viability and Integrity Assays | Assesses drug effects on cell lines using MTT |

Mécanisme D'action

The mechanism of action of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves its reduction by cellular oxidoreductase enzymes to form formazan. This reduction process is dependent on the presence of NADPH or NADH as electron donors. The formazan product accumulates within the cells, and its concentration is measured spectrophotometrically to assess cell viability and metabolic activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazolyl Blue vs. Other Tetrazolium Salts in Cytotoxicity Assays

This compound (MTT) is compared to other tetrazolium salts like Neutral Red (NR) in cytotoxicity testing.

| Parameter | This compound (MTT) | Neutral Red (NR) |

|---|---|---|

| Primary Use | Measures mitochondrial activity via formazan | Assesses lysosomal uptake and membrane integrity |

| Detection Method | Spectrophotometric (570 nm) | Spectrophotometric (540 nm) |

| Advantages | High sensitivity, widely validated | Less affected by interfering compounds |

| Limitations | Requires solubilization steps | Lower sensitivity in some cell types |

Studies show MTT is preferred for high-throughput screening due to its reproducibility, whereas NR is advantageous in scenarios requiring minimal processing .

This compound vs. Paracetamol in Adsorption Studies

This compound and paracetamol were co-analyzed for adsorption onto biosynthesized copper oxide nanoparticles (CuONPs).

| Compound | Optimal pH | Best-Fit Isotherm | Adsorption Capacity | Key Mechanism |

|---|---|---|---|---|

| This compound | 8.0 | Freundlich (R² = 0.988) | ~45 mg/g | Multilayer adsorption on heterogeneous surfaces |

| Paracetamol | 7.0 | Freundlich (R² = 0.992) | ~38 mg/g | Hydrophobic interactions |

This compound’s adsorption is highly pH-dependent due to its ionic nature, while paracetamol’s adsorption relies on non-electrostatic interactions .

This compound vs. Other Corrosion Inhibitors

This compound outperforms many organic inhibitors in copper protection:

| Inhibitor | Efficiency (3% NaCl) | Adsorption Type | Key Interaction |

|---|---|---|---|

| This compound | 95.7% | Langmuir (mixed adsorption) | Covalent bonding with Cu atoms |

| Benzotriazole | ~90% | Chemisorption | Coordination with Cu⁺ ions |

This compound’s mixed adsorption mechanism and ability to form covalent bonds enhance its stability in aggressive environments .

Key Research Findings

- Environmental Remediation : this compound can be efficiently removed from water using CuONPs, offering a sustainable solution for laboratory waste management .

- Drug Discovery: Novel thiazole derivatives (e.g., mycophenolic acid hybrids) are screened using this compound-based MTT assays, highlighting its role in accelerating anticancer and anti-parasitic drug development .

- Structural Insights : Molecular dynamics simulations confirm this compound’s planar orientation on metal surfaces, optimizing corrosion inhibition .

Activité Biologique

Thiazolyl blue, also known as MTT (methyl thiazolyl tetrazolium), is a widely used compound in biological research, particularly for assessing cell viability and metabolic activity. This article explores the biological activity of this compound, focusing on its applications in cell viability assays, its role in photosensitizing activities, and its interactions with various biological systems.

Overview of this compound

This compound is a yellow tetrazole that is reduced to a purple formazan product by metabolically active cells. The intensity of the purple color is proportional to the number of viable cells, making it a valuable tool in cytotoxicity assays.

Applications in Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability

The MTT assay is frequently employed to evaluate cell proliferation and cytotoxicity across various cell lines. For example, studies have shown that this compound effectively measures the growth inhibition of cancer cells. In one study, the IC50 values for sulforaphane against XWLC-05 adenocarcinoma cells were determined using the MTT assay, demonstrating its utility in assessing drug efficacy .

2. Mechanisms of Action

Research indicates that this compound can also provide insights into apoptosis mechanisms. For instance, flow cytometry combined with MTT assays has been used to evaluate apoptotic effects by analyzing changes in cell morphology and expression of apoptotic markers such as Bcl-2 and Bax .

Photosensitizing Activity

This compound has been investigated for its photosensitizing properties, particularly in photodynamic therapy (PDT). A recent study developed a quantitative method for evaluating the photosensitizing activity of this compound formazan dye under fluorescent light conditions. The results indicated significant degradation of the dye when exposed to various photosensitizers, highlighting its potential application in PDT .

Adsorption Studies

This compound's interaction with nanomaterials has been studied extensively. For example, biosynthesized copper oxide nanoparticles (CuONPs) demonstrated high efficiency in adsorbing this compound from aqueous solutions. The maximum adsorption capacity was found to be 72.46 mg/g, indicating strong electrostatic interactions between the dye and the nanoparticles . This finding is crucial for environmental applications aimed at removing contaminants from water sources.

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Effects

In a study evaluating the anticancer effects of sulforaphane on adenocarcinoma cells, this compound was employed to measure cell viability post-treatment. The results indicated a dose-dependent inhibition of cell growth, demonstrating its effectiveness as an indicator of cytotoxicity .

Case Study 2: Environmental Remediation

Research on CuONPs highlighted their ability to adsorb pharmaceutical pollutants like this compound from wastewater effectively. The study emphasized the importance of optimizing pH and contact time to enhance adsorption efficiency .

Q & A

Q. How to interpret MTT data in drug synergy studies with variable IC50 values?

- Methodological Answer : Calculate combination indices (CI) using the Chou-Talalay method. Plot dose-effect curves for individual drugs and their combinations. Use software like CompuSyn to quantify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Confirm findings with clonogenic assays or flow cytometry .

Emerging Applications

Q. Can MTT be adapted for real-time monitoring of biofilm metabolism?

- Methodological Answer : Yes. Treat biofilms with MTT and use time-lapse microscopy to track formazan formation. Combine with confocal imaging (e.g., LIVE/DEAD staining) to correlate metabolic activity with biofilm architecture. Note that extracellular matrix components may require longer incubation (6–8 hours) for adequate MTT penetration .

Q. What are the implications of MTT’s adsorption properties in nanomaterial toxicity studies?

- Methodological Answer : MTT may adsorb to nanoparticle surfaces, leading to false-low viability readings. Pre-incubate nanoparticles with MTT to assess adsorption interference. Use alternative assays (e.g., resazurin) for nanomaterials with high surface reactivity. Validate with TEM to confirm cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.